ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate, also known as EBP, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. EBP belongs to the class of piperidinecarboxylate compounds and is synthesized through a series of chemical reactions.
Wirkmechanismus
The exact mechanism of action of ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. This compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its analgesic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, improve cognitive function, and protect against neuronal damage. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate in lab experiments is that it is relatively easy to synthesize and purify. In addition, this compound has been extensively studied and its pharmacological properties are well understood. However, one of the limitations of using this compound in lab experiments is that it may have off-target effects that could interfere with the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate. One area of interest is the development of more potent and selective analogs of this compound that could be used as therapeutic agents. Another area of interest is the investigation of the potential of this compound as a treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Finally, there is a need for further studies to better understand the mechanism of action of this compound and its potential off-target effects.
Synthesemethoden
Ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate is synthesized through a series of chemical reactions that involve the condensation of ethyl 2-piperidinecarboxylate with 4-bromobenzyl chloride. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide, and the product is purified through a series of recrystallizations. The final product is a white crystalline powder with a melting point of 98-100°C.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of traumatic brain injury and stroke.
Eigenschaften
IUPAC Name |
ethyl 1-[(4-bromophenyl)methyl]piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-2-19-15(18)14-5-3-4-10-17(14)11-12-6-8-13(16)9-7-12/h6-9,14H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPZEFAULVAYFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.